(2E)-2-methylbutenoyl-CoA

Short-chain enoyl-CoA hydratase ECHS1 Substrate specificity

(2E)-2-Methylbutenoyl-CoA (synonyms: tiglyl-CoA, 2-methylcrotonoyl-CoA, (E)-2-methylbut-2-enoyl-CoA) is a short-chain, 2-methyl-branched α,β-unsaturated fatty acyl-CoA thioester (C26H42N7O17P3S, MW 849.63). It is the obligatory trans-2-enoyl-CoA product of the mitochondrial short/branched-chain acyl-CoA dehydrogenase (ACADSB/SBCAD, EC 1.3.8.5) acting on (2S)-2-methylbutanoyl-CoA in the L-isoleucine degradation pathway, and is also formed anaerobically by the reverse reductase reaction in parasitic helminths such as Ascaris suum.

Molecular Formula C26H42N7O17P3S
Molecular Weight 849.6 g/mol
Cat. No. B15548676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-methylbutenoyl-CoA
Molecular FormulaC26H42N7O17P3S
Molecular Weight849.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+
InChIKeyPMWATMXOQQZNBX-LHHJGKSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E)-2-Methylbutenoyl-CoA (Tiglyl-CoA): A Branched-Chain Enoyl-CoA Intermediate with Distinct Enzymatic Discrimination for Isoleucine Catabolism Research


(2E)-2-Methylbutenoyl-CoA (synonyms: tiglyl-CoA, 2-methylcrotonoyl-CoA, (E)-2-methylbut-2-enoyl-CoA) is a short-chain, 2-methyl-branched α,β-unsaturated fatty acyl-CoA thioester (C26H42N7O17P3S, MW 849.63) [1]. It is the obligatory trans-2-enoyl-CoA product of the mitochondrial short/branched-chain acyl-CoA dehydrogenase (ACADSB/SBCAD, EC 1.3.8.5) acting on (2S)-2-methylbutanoyl-CoA in the L-isoleucine degradation pathway, and is also formed anaerobically by the reverse reductase reaction in parasitic helminths such as Ascaris suum [2]. Unlike its straight-chain analog crotonyl-CoA ((2E)-butenoyl-CoA), the 2-methyl substituent of tiglyl-CoA imposes steric constraints that fundamentally alter its recognition by key fatty acid β-oxidation enzymes, creating a distinct biochemical identity that cannot be replicated by simpler enoyl-CoA species [3]. This compound is supplied by specialty biochemical vendors as a Coenzyme A derivative for research use only, with purity specifications typically ≥95% as verified by LC/MS and HPLC [4].

Why (2E)-2-Methylbutenoyl-CoA Cannot Be Replaced by Crotonyl-CoA or Other Simple Enoyl-CoAs in Enzyme Assays


The 2-methyl branch on the α,β-unsaturated acyl group of (2E)-2-methylbutenoyl-CoA is not a minor structural variation; it is a decisive determinant of enzyme recognition. ECHS1 (short-chain enoyl-CoA hydratase, EC 4.2.1.17) binds tiglyl-CoA but hydrates it at only ~12% of the rate observed for the straight-chain analog crotonyl-CoA, with a Km elevated approximately 4.5-fold [1]. Conversely, the peroxisomal trifunctional enzyme EHHADH accepts tiglyl-CoA as a substrate for stereospecific hydration to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, demonstrating that the branched-chain enoyl-CoA is channeled through a distinct peroxisomal route rather than the canonical mitochondrial hydratase [2]. Furthermore, tiglyl-CoA acts as a potent competitive product inhibitor of its own synthesizing enzyme ACADSB (>95% inhibition at 0.1 mM), a property not shared to the same degree by straight-chain enoyl-CoA congeners [3]. Substituting crotonyl-CoA or methacrylyl-CoA in an experimental system will therefore report on fundamentally different enzyme activities and metabolic routes.

Quantitative Differential Evidence for (2E)-2-Methylbutenoyl-CoA vs. Closest Enoyl-CoA Analogs: Enzyme Kinetic, Inhibitory, and Pathway-Specific Data for Procurement Decision-Making


ECHS1 Hydratase Activity: Tiglyl-CoA vs Crotonyl-CoA — 8-Fold Lower Catalytic Rate and 4.5-Fold Higher Km

In a direct enzyme kinetic comparison using purified human short-chain enoyl-CoA hydratase (ECHS1, EC 4.2.1.17), tiglyl-CoA ((2E)-2-methylbutenoyl-CoA) exhibits profoundly lower catalytic efficiency than the straight-chain analog crotonyl-CoA ((2E)-butenoyl-CoA). Tiglyl-CoA displays a Km of 57.87 μM and a Vmax of 6.66 μmol/min/mg, yielding only 12% relative Vmax compared to crotonyl-CoA (Km = 12.75 μM, Vmax = 54.64 μmol/min/mg, set as 100%) [1]. The Km difference of approximately 4.5-fold indicates weaker apparent binding affinity, while the approximately 8.2-fold reduction in Vmax demonstrates that even when bound, tiglyl-CoA is turned over far less efficiently by ECHS1's catalytic machinery. The 3-methyl positional isomer 3-methylcrotonyl-CoA shows intermediate behavior (Km = 45.83 μM, Vmax = 49.02, 90% relative Vmax), confirming that the 2-methyl substitution specifically disrupts hydration, not just any methylation [1].

Short-chain enoyl-CoA hydratase ECHS1 Substrate specificity Fatty acid β-oxidation Isoleucine catabolism

ACADSB Product Inhibition: Tiglyl-CoA Achieves >95% Inhibition at 0.1 mM vs 50% for Butyryl-CoA

As the immediate product of the ACADSB (SBCAD)-catalyzed reaction, tiglyl-CoA exerts exceptionally potent product inhibition on its own synthesizing enzyme. At a concentration of 0.1 mM, tiglyl-CoA produces more than 95% inhibition of short-chain 2-methylacyl-CoA dehydrogenase (EC 1.3.8.5), and the inhibition is competitive with respect to both (S)-2-methylbutyryl-CoA and isobutyryl-CoA substrates [1]. In marked contrast, the straight-chain analog butyryl-CoA at the identical 0.1 mM concentration achieves only 50% inhibition of the same enzyme, while 2-butenoyl-CoA (crotonyl-CoA) achieves 53% inhibition [1]. This represents an approximately 1.9-fold greater inhibitory potency for tiglyl-CoA relative to the straight-chain enoyl-CoA counterparts. The competitive mechanism indicates that tiglyl-CoA occupies the same substrate-binding pocket as the physiological substrate, making it a particularly valuable tool compound for active-site occupancy studies and inhibitor design campaigns targeting ACADSB [1].

ACADSB SBCAD Product inhibition Acyl-CoA dehydrogenase Isoleucine metabolism

Crotonyl-CoA Reductase Binding Affinity: Tiglyl-CoA Ki = 0.0029 mM vs Butyryl-CoA Ki = 0.005 mM

In studies of the crotonyl-CoA reductase activity of bovine mammary fatty acid synthetase (EC 1.3.1.86), 2-methylcrotonyl-CoA (tiglyl-CoA) acts as a competitive inhibitor with a Ki of 0.0029 mM, making it approximately 1.7-fold more potent than the straight-chain analog butyryl-CoA (Ki = 0.005 mM) and approximately 2.1-fold more potent than acetyl-CoA (Ki = 0.006 mM) under the same experimental conditions [1]. The CoA-activated enzyme exhibits competitive inhibition with the substrate analog 2-methylcrotonyl-CoA, indicating that the 2-methyl branch on the enoyl moiety enhances active-site complementarity relative to unbranched acyl-CoA inhibitors [1]. This differentiated inhibitory profile means that tiglyl-CoA cannot be functionally substituted by butyryl-CoA in assays designed to probe crotonyl-CoA reductase active-site topology or inhibitor structure-activity relationships.

Crotonyl-CoA reductase Ki value Competitive inhibition Fatty acid synthase Bovine mammary gland

Peroxisomal vs Mitochondrial Hydration Fate: Tiglyl-CoA Is Hydrated by EHHADH but Not by ECHS1, Defining a Pathway-Specific Branch Point

A critical functional differentiation emerges from the comparison of tiglyl-CoA handling by mitochondrial versus peroxisomal hydratases. ECHS1 (mitochondrial short-chain enoyl-CoA hydratase) binds tiglyl-CoA but hydrates only a small fraction of the bound substrate, with a relative Vmax of merely 12% compared to its preferred substrate crotonyl-CoA [1]. In contrast, the peroxisomal trifunctional enzyme EHHADH (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase, encoded by EHHADH) accepts 2-methyl-2E-butenoyl-CoA as a bona fide substrate, hydrating it to the specific stereoisomer (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA [2]. This differential handling means that the 2-methyl branch acts as a molecular routing signal that diverts tiglyl-CoA away from mitochondrial ECHS1-dependent β-oxidation and toward the peroxisomal EHHADH-dependent pathway. Straight-chain enoyl-CoAs such as crotonyl-CoA are efficiently processed by ECHS1 and do not exhibit this organellar routing bias, making tiglyl-CoA the required substrate for any experimental system designed to interrogate peroxisomal branched-chain fatty acid oxidation or EHHADH enzymology [3].

EHHADH Peroxisomal β-oxidation Branched-chain fatty acid Substrate channeling Enoyl-CoA hydratase

N-Acetylglutamate Synthetase Inhibition: Tiglyl-CoA Causes 30–70% Inhibition at 3 mM, Equivalent to Isovaleryl-CoA but with Isoleucine-Specific Metabolic Origin

In rat liver mitochondrial assays, tiglyl-CoA at a concentration of 3 mM inhibits N-acetylglutamate synthetase (NAGS) activity by 30–70%, a magnitude comparable to that observed with isovaleryl-CoA (30–70% at the same concentration) and methylmalonyl-CoA [1]. However, the metabolic origin of tiglyl-CoA is uniquely isoleucine-specific, whereas isovaleryl-CoA derives from leucine catabolism and methylmalonyl-CoA from propionate metabolism [1]. This distinction is clinically significant because tiglyl-CoA accumulation occurs in the context of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency and β-ketothiolase deficiency, disorders of isoleucine degradation, while isovaleryl-CoA accumulates in isovaleric acidemia (leucine pathway) [2]. The compound's NAGS inhibitory profile provides a mechanistic link between isoleucine catabolic defects and secondary hyperammonemia, a connection that cannot be studied using propionyl-CoA or isovaleryl-CoA as surrogate inhibitors [2].

N-acetylglutamate synthetase Urea cycle Hyperammonemia Acyl-CoA inhibitor Propionic acidemia

Optimal Procurement and Experimental Application Scenarios for (2E)-2-Methylbutenoyl-CoA Based on Quantitative Differentiation Evidence


Peroxisomal Branched-Chain Fatty Acid β-Oxidation Assays Requiring EHHADH-Dependent Hydration Measurement

When the experimental objective is to quantify peroxisomal EHHADH enoyl-CoA hydratase activity specifically toward branched-chain substrates, (2E)-2-methylbutenoyl-CoA is the required substrate. As demonstrated in Section 3, tiglyl-CoA is hydrated to (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA by EHHADH but is a very poor substrate for the mitochondrial ECHS1 hydratase (12% relative Vmax vs crotonyl-CoA) [1]. This differential routing allows researchers to assay peroxisomal β-oxidation capacity in tissue homogenates or recombinant EHHADH preparations without confounding background from mitochondrial ECHS1 activity, which would dominate if crotonyl-CoA were used as the substrate [2].

ACADSB (SBCAD) Active-Site Occupancy and Product Inhibition Studies for Substrate Reduction Therapy Development

For drug discovery programs targeting ACADSB/SBCAD as a substrate reduction therapy approach for isoleucine catabolic disorders, tiglyl-CoA provides an essential product-state tool compound. Its >95% enzyme inhibition at 0.1 mM and competitive mechanism versus both (S)-2-methylbutyryl-CoA and isobutyryl-CoA [1] make it the benchmark for evaluating novel inhibitor candidates. Straight-chain enoyl-CoA analogs such as butyryl-CoA achieve only 50% inhibition at the same concentration, so they cannot serve as adequate positive controls or reference inhibitors in ACADSB-targeted screening campaigns [1].

In Vitro Modeling of Hyperammonemia in Isolated Mitochondria from Isoleucine Catabolic Disorder Models

Researchers investigating the mechanism of secondary hyperammonemia in β-ketothiolase deficiency or MHBD deficiency require tiglyl-CoA as the authentic isoleucine-derived N-acetylglutamate synthetase (NAGS) inhibitor. Tiglyl-CoA at 3 mM produces 30–70% NAGS inhibition in rat liver mitochondria [1], and its metabolic origin is uniquely tied to isoleucine degradation. Substituting isovaleryl-CoA or propionyl-CoA would report on leucine pathway or propionate pathway effects respectively, yielding data that cannot be properly attributed to isoleucine catabolic defects [1].

Enoyl-CoA Hydratase Substrate Specificity Profiling and ECHS1 Deficiency Biochemical Diagnostics

For comprehensive substrate specificity profiling of enoyl-CoA hydratase enzymes (ECHS1, EHHADH, HSD17B4) or for biochemical confirmation of ECHS1 deficiency in patient fibroblasts, tiglyl-CoA is an indispensable panel substrate. The quantitative kinetic data showing Km = 57.87 μM and relative Vmax = 12% vs crotonyl-CoA for ECHS1 [1] provide the reference values needed to interpret residual enzyme activity in patient samples. Crotonyl-CoA alone cannot reveal the substrate-specific hydration defect that is characteristic of ECHS1 mutations, as some mutant enzymes retain higher residual activity toward crotonyl-CoA (~7%) than toward tiglyl-CoA [2].

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